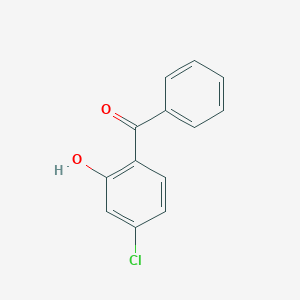

2-benzoyl-5-chlorophenol

Description

2-Benzoyl-5-chlorophenol (synonyms: 4-Chloro-2-(2-chlorobenzoyl)-5-methylphenol, 5-chloro-2-hydroxy-4-methylphenyl 2-chlorophenyl ketone) is a benzophenone derivative characterized by a hydroxyl group at position 2, a benzoyl moiety at position 2', and a chlorine substituent at position 5. Its molecular structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and ketone groups, and enhanced stability from aromatic chlorination.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFJHKRWGLEWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203813 | |

| Record name | Chlorohydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55299-12-2, 2985-80-0 | |

| Record name | Chlorohydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055299122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorohydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoyl-5-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-benzoyl-5-chlorophenol can be synthesized through the Fries rearrangement of p-chlorophenyl benzoate with aluminum chloride. The reaction can be carried out without a solvent at various temperatures and durations, such as 180°C for 10 minutes (yielding 85%), 155-157°C for 2 hours (yielding 90%), or 130-140°C for 1 hour (yielding 72%) . Another method involves the Friedel-Crafts reaction using methyl-phenoxide and parachlorobenzoyl chloride as raw materials, with chlorobenzene as a solvent .

Industrial Production Methods

In industrial settings, the preparation of chlorohydroxybenzophenone often involves the use of chlorobenzene as a solvent to reduce toxicity and odor, and the process is optimized to minimize impurities and improve product yield .

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-5-chlorophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of chlorohydroxyquinones.

Reduction: Formation of chlorohydroxybenzyl alcohols.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

2-benzoyl-5-chlorophenol has a wide range of applications in scientific research:

Chemistry: Used as a UV filter in sunscreens and camera lens filters.

Biology: Potential antibacterial agent.

Medicine: Intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the protection of surfaces sensitive to radiation.

Mechanism of Action

The mechanism of action of chlorohydroxybenzophenone involves its ability to absorb UV radiation, thereby protecting surfaces from UV damage. The hydroxyl group and chlorine atom play crucial roles in its UV-absorbing properties. Additionally, its potential antibacterial activity is attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

2′,5-Dichloro-2-hydroxy-4-methylbenzophenone

Key Differences :

- Substituents : Contains an additional methyl group at position 4 and a second chlorine at position 2' (ortho to the benzoyl group).

- The additional chlorine may amplify electron-withdrawing effects, altering reactivity in substitution reactions.

- Applications: Likely shares UV-absorbing properties with 2-benzoyl-5-chlorophenol but may exhibit distinct photostability due to steric hindrance from the methyl group .

Phenyl 5-Bromo-2-hydroxybenzoate ()

Key Differences :

- Core Structure: A benzoate ester (ester linkage) instead of a benzophenone.

- Substituents : Bromine replaces chlorine at position 5; hydroxyl group retained at position 2.

- Impact :

- Bromine’s larger atomic radius may reduce solubility in polar solvents compared to chlorine.

- The ester group increases susceptibility to hydrolysis, limiting stability in aqueous environments.

- Applications: Potential use as a polymer additive or antimicrobial agent, diverging from benzophenones’ typical UV-filter roles .

5-Chloro-2-methylbenzenethiol ()

Key Differences :

- Functional Group : Thiol (-SH) replaces the hydroxyl (-OH) and benzoyl groups.

- Substituents : Methyl at position 2, chlorine at position 5.

- Impact: Thiols exhibit higher nucleophilicity but lower oxidative stability compared to phenols. The absence of a benzoyl moiety reduces π-π stacking interactions, affecting solid-state packing.

- Applications: Likely employed in organocatalysis or heavy metal chelation, contrasting with benzophenones’ photochemical roles .

2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole ()

Key Differences :

- Core Structure: Benzimidazole (heterocyclic) instead of benzophenone.

- Substituents : Chlorine at position 2' (phenyl ring), methyl at position 5.

- Impact: The benzimidazole core enables hydrogen bonding and metal coordination, relevant in medicinal chemistry. Reduced planarity compared to benzophenones may limit UV absorption efficiency.

- Applications: Potential antiviral or antifungal activity, diverging from this compound’s industrial uses .

Critical Notes

- Data Limitations : The provided evidence lacks quantitative physicochemical or biological data (e.g., melting points, solubility, bioactivity), necessitating qualitative comparisons based on structural features.

- Functional Group Dominance: The presence of electron-withdrawing groups (Cl, benzoyl) in this compound suggests superior stability for industrial applications compared to esters or thiols.

- Research Gaps : Empirical studies on substituent effects (e.g., methyl vs. bromine) and comparative performance in target applications are needed to validate hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.